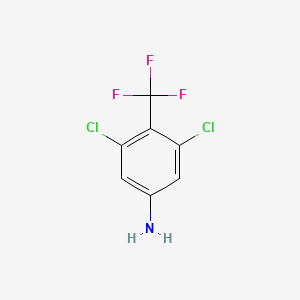

3,5-Dichloro-4-(trifluoromethyl)aniline

Descripción general

Descripción

3,5-Dichloro-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H4Cl2F3N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline typically involves the chlorination and fluorination of precursor compounds. One common method starts with p-Chlorobenzotrifluoride , which undergoes ring chlorination to form 3,4,5-Trichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride . The latter is then subjected to fluoridization and ammoniation reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis

DTFA is extensively used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the development of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to advancements in medicinal chemistry and agricultural science.

Material Science

In material science, DTFA is utilized in the development of specialty chemicals and advanced materials. The trifluoromethyl group enhances the compound's lipophilicity, making it suitable for applications in polymer additives and stabilizers .

Biological Applications

Antimicrobial Activity

Research has demonstrated that DTFA exhibits broad-spectrum antimicrobial activity. Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been reported, indicating its potential as an antimicrobial agent comparable to standard antibiotics. For instance, MIC values against Staphylococcus aureus range from 0.070 to 8.95 μM . This property makes DTFA a candidate for further exploration in the development of new antimicrobial therapies.

Anticancer Properties

DTFA has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit DNA replication and induce apoptosis in cancer cells. The modulation of cell signaling pathways, particularly those involving focal adhesion kinase (FAK), has been implicated in its mechanism of action . These findings highlight the potential of DTFA as a precursor for novel anticancer agents.

Industrial Applications

Agrochemicals

In the agricultural sector, DTFA is used as an intermediate in the synthesis of herbicides and pesticides. Its ability to enhance crop yields by controlling unwanted vegetation underscores its importance in agrochemical formulations .

Dyes and Pigments

DTFA is employed in the production of specialty dyes and pigments due to its vibrant color properties. This application is crucial for industries focused on textiles and design .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DTFA derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.5 μg/mL against Staphylococcus aureus, demonstrating significant potential for clinical applications .

Case Study 2: Anticancer Mechanisms

Research exploring the anticancer effects of DTFA revealed that it could induce apoptosis through oxidative stress mechanisms. This study highlighted its potential as a therapeutic agent targeting specific cancer pathways .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .

Comparación Con Compuestos Similares

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

- 4-Amino-3,5-dichlorobenzotrifluoride

Comparison: Compared to its similar compounds, 3,5-Dichloro-4-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Actividad Biológica

3,5-Dichloro-4-(trifluoromethyl)aniline (DTFA) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmacology and agrochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H5Cl2F3N and a molar mass of approximately 266.475 g/mol. The presence of two chlorine atoms and one trifluoromethyl group contributes to its unique reactivity and biological profile. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Enzyme Interaction

DTFA acts as an inhibitor of cytochrome P450 enzymes, which play a critical role in the metabolism of various xenobiotics. By binding to the active site of these enzymes, DTFA can significantly alter metabolic pathways, leading to potential toxicological effects . This interaction is particularly important in pharmacology, where cytochrome P450 inhibition can influence the efficacy and safety profiles of drugs.

Cellular Effects

Research indicates that DTFA can induce oxidative stress in cells, activating stress-responsive signaling pathways. This results in changes in gene expression related to antioxidant defense mechanisms . The compound's ability to influence cellular signaling pathways suggests potential applications in cancer therapy, where modulation of these pathways can lead to therapeutic benefits.

Dosage Effects and Toxicity

The biological effects of DTFA are dose-dependent. At low concentrations, it may exhibit minimal effects on cellular function; however, higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity in animal models . Understanding the dose-response relationship is crucial for evaluating its safety profile in both research and therapeutic contexts.

Pharmaceutical Development

DTFA has been explored for its potential antimicrobial, antifungal, and anticancer properties. Its derivatives are being investigated as candidates for new drug formulations due to their enhanced biological activity compared to non-fluorinated analogs . The incorporation of the trifluoromethyl group has been shown to increase the potency of compounds against various biological targets.

Agrochemical Synthesis

In the agrochemical industry, DTFA serves as an intermediate for synthesizing insecticides such as hexaflumuron. Its role in the Suzuki-Miyaura cross-coupling reaction facilitates the formation of complex organic molecules used in pesticide development . This highlights its significance not only as a chemical building block but also as a functional agent with specific biological activities.

Case Studies

- Antimicrobial Activity : A study demonstrated that DTFA derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii. The dual inhibition mechanism targeting bacterial topoisomerases was noted as a promising approach for developing new antibiotics .

- Oxidative Stress Induction : In laboratory settings, prolonged exposure to DTFA resulted in persistent oxidative stress within cellular models. This effect was linked to alterations in gene expression patterns associated with cellular defense mechanisms .

Propiedades

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVGLWZIYWMBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381261 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496052-55-2 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.